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C16H13N3O4S

Cat. No.: B7750023
M. Wt: 343.4 g/mol
InChI Key: DNZRCTLODMQCEZ-UHFFFAOYSA-N
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Description

Overview of 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide within Organic and Inorganic Chemistry Contexts

In the realm of organic chemistry, this compound is primarily recognized as an azo dye. researchgate.net The synthesis typically involves a diazo coupling reaction, where a diazonium salt derived from a sulfonamide-containing aniline (B41778) is reacted with a coupling agent, in this case, 2-naphthol (B1666908). uokerbala.edu.iqtkechemical.com The azo group acts as a chromophore, a light-absorbing region that imparts color, while the hydroxyl and sulfonamide groups can function as auxochromes, modifying the intensity and shade of the color. uokerbala.edu.iq The extended π-system across the naphthalene (B1677914) and benzene (B151609) rings, linked by the azo bridge, is fundamental to its electronic properties and color. jchemrev.com

From an inorganic chemistry perspective, the compound's significance lies in its capacity to act as a chelating ligand. uokerbala.edu.iqbohrium.com The presence of nitrogen atoms in the azo group and oxygen atoms in the hydroxyl groups provides multiple donor sites for coordination with metal ions. jchemrev.combohrium.com This allows for the formation of stable metal complexes with elements like vanadium, iron, manganese, zinc, and silver. bohrium.com The coordination of metal ions often leads to changes in the compound's physical and chemical properties, including its color, stability, and biological activity. bohrium.comacs.org

Historical Development and Evolution of Research on C16H13N3O4S and Analogous Structures

The history of this compound is intrinsically linked to the development of two major classes of chemical compounds: azo dyes and sulfonamide drugs. Azo dyes were first discovered in the mid-19th century and quickly became a dominant class of synthetic colorants due to their versatility and ease of synthesis. jchemrev.com

The story of sulfonamides in medicine began in the early 1930s with Gerhard Domagk's discovery of the antibacterial properties of an azo dye named Prontosil. mhmedical.comsciencehistory.orgebsco.com Domagk found that Prontosil, which contains a sulfonamide group, was effective against streptococcal infections in mice. mhmedical.comebsco.com Subsequent research revealed that the true active agent was not the dye itself, but its metabolite, sulfanilamide, which is formed in the body. ebsco.com This groundbreaking discovery ushered in the era of antibacterial chemotherapy and spurred the synthesis of numerous sulfonamide derivatives. mhmedical.combritannica.com Research into compounds combining both the azo dye structure and the sulfonamide functional group, such as 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide, evolved from these parallel historical tracks, exploring their potential as both colorants and bioactive molecules. researchgate.netrsc.org

Structural Classification and Nomenclature of this compound Derivatives

The compound this compound can be classified in several ways based on its structural components:

Azo Compound : It contains the characteristic -N=N- functional group, placing it in the large family of azo compounds. researchgate.netscbt.com These can be further classified as monoazo compounds, as it contains a single azo linkage. researchgate.net

Sulfonamide : The presence of the benzenesulfonamide (B165840) moiety classifies it as a sulfonamide, a class known for a wide range of pharmaceutical applications. britannica.comsrmist.edu.in

Naphthalene Derivative : The inclusion of the 2-hydroxynaphthalene (2-naphthol) structure makes it a derivative of naphthalene.

Phenol : It contains two phenolic hydroxyl groups, one on the benzene ring and one on the naphthalene ring.

The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide . epa.gov This name precisely describes the arrangement of all functional groups and their positions on the aromatic rings. According to IUPAC rules, the term "diazenyl" is preferred over "azo" for generating preferred names. qmul.ac.uk The numbering of the benzenesulfonamide parent structure assigns the nitrogen of the sulfonamide group the locant N1, while the main functional groups dictate the numbering of the rings. srmist.edu.inpexacy.com

Derivatives of this compound can be created by modifying its various functional groups. For instance, substitution on the sulfonamide nitrogen, alteration of the hydroxyl groups, or addition of other substituents to the aromatic rings would lead to a wide array of analogous structures, each with potentially unique properties.

Significance of this compound in Interdisciplinary Chemical and Biomedical Research

The multifaceted structure of this compound makes it a subject of interest in interdisciplinary research, which integrates knowledge and methods from different fields to solve complex problems. nsf.govnih.gov

In chemical research , this compound and its analogs are explored for various applications:

Dyes and Pigments : As an azo dye, it has potential use in coloring textiles like wool, silk, and nylon. tkechemical.comalfa-industry.com Its metal complexes can offer superior color fastness.

Analytical Reagents : The distinct color changes that azo compounds exhibit upon chelation with metal ions make them useful as indicators in analytical chemistry for the spectroscopic determination of trace metal ions. researchgate.netuokerbala.edu.iqscbt.com

Materials Science : Azo compounds are investigated for their use in advanced materials such as photoresponsive materials, optical data storage, and liquid crystals due to the photo-switchable nature of the azo bond. scbt.com

In biomedical research , the combination of the sulfonamide and azo-naphthalene structures suggests several potential activities that are actively being investigated:

Antimicrobial and Antifungal Agents : Both sulfonamides and azo compounds have been shown to possess antibacterial and antifungal properties. researchgate.netuokerbala.edu.iqresearchgate.net Research on metal complexes of ligands similar to this compound has shown enhanced biological activity compared to the free ligand. bohrium.comacs.org

Anti-inflammatory and Analgesic Activity : Derivatives of sulfonamide-azo compounds have been synthesized and tested for their potential as anti-inflammatory and pain-relieving agents. ijpsonline.com

Anticancer and Antitumor Research : Azo compounds are studied for their potential to inhibit the growth of cancer cells. researchgate.netuokerbala.edu.iq Heterocyclic azo dyes, in particular, have shown promise in this area. rsc.org The ability of these compounds to interact with biological macromolecules is a key area of study. rdd.edu.iq

Table 2: Summary of Research Findings for this compound and Analogs

Research Area Findings
Coordination Chemistry Acts as a bidentate ligand, coordinating with metal ions (e.g., VO(II), Fe(III), Mn(II)) through the azo nitrogen and hydroxyl oxygen. bohrium.com
Antibacterial/Antifungal Metal complexes show enhanced antimicrobial and antifungal activity compared to the free ligand. bohrium.com
Anti-inflammatory In-vitro studies of metal complexes demonstrated significant anti-inflammatory effects. bohrium.com
Molecular Docking Studies suggest potential binding to enzymes like COX-2 and DNA gyrase, indicating therapeutic potential. bohrium.com

| Dyeing Applications | Used as an acid dye (e.g., Acid Red 213, a related isomer or compound) for dyeing wool, silk, and nylon. tkechemical.comalfa-industry.com |

This interdisciplinary approach, bridging chemistry, biology, and materials science, is crucial for unlocking the full potential of complex molecules like 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide. nsf.govlancaster.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O4S B7750023 C16H13N3O4S

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-8-11-14(24-12(8)13(17)20)18-7-19(15(11)21)6-9-2-4-10(5-3-9)16(22)23/h2-5,7H,6H2,1H3,(H2,17,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZRCTLODMQCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for C16h13n3o4s and Its Structural Analogues

Precursor Compounds and Starting Materials in the Synthesis of C16H13N3O4S

The primary route for synthesizing 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide involves the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component. conscientiabeam.comscispace.com The key precursors for this specific compound are 2-aminophenol-4-sulfonamide and 2-naphthol (B1666908). bohrium.comgoogle.com

2-Aminophenol-4-sulfonamide: This compound serves as the aromatic amine that undergoes diazotization. Its synthesis can be achieved through a series of reactions starting from p-nitrochlorobenzene or o-nitrochlorobenzene. google.com One described method involves the chlorosulfonation of p-nitrochlorobenzene, followed by ammoniation, hydrolysis, acidification, and reduction to yield the final product. google.com An improved chlorosulfonation process involves a two-step reaction: sulfonation of p-nitrochlorobenzene with chlorosulfonic acid, followed by chlorination with thionyl chloride, which has been shown to increase the product yield significantly. google.com

2-Naphthol: Also known as β-naphthol, this compound acts as the coupling component in the synthesis. bohrium.combyjus.com It provides the naphthalene (B1677914) ring system and the hydroxyl group that are integral to the final structure of this compound. It is a commercially available solid. unb.ca

Cobalt Chloride: While not a direct precursor in the primary synthesis of the azo dye itself, cobalt chloride and other metal salts are used in the preparation of metal complexes of 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide. bohrium.com These complexes are synthesized by reacting the prepared azo ligand with the corresponding metal salt, leading to coordination compounds with potentially enhanced biological activities. bohrium.com

Table 1: Key Precursors and Their Roles

Precursor CompoundChemical Role
2-Aminophenol-4-sulfonamideAromatic amine (diazo component)
2-Naphthol (β-naphthol)Coupling component
Cobalt (II) ChlorideUsed for forming metal complexes

Reaction Mechanisms in the Formation of 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide

The formation of the target compound is primarily governed by two classical reactions in organic chemistry: diazotization and azo coupling. conscientiabeam.comijpsjournal.com

Diazotization and Azo Coupling Reactions

Diazotization: The synthesis commences with the diazotization of the primary aromatic amine, 2-aminophenol-4-sulfonamide. scispace.comnjit.edu This reaction is typically carried out in a cold acidic solution, usually with hydrochloric acid, by the dropwise addition of a sodium nitrite (B80452) solution. scispace.combyjus.com The temperature is crucial and must be maintained between 0-5°C to prevent the decomposition of the resulting diazonium salt. byjus.com The nitrous acid, generated in situ from sodium nitrite and the strong acid, reacts with the amino group to form a diazonium salt. byjus.comalrasheedcol.edu.iq

Azo Coupling: The freshly prepared, unstable diazonium salt is then immediately reacted with the coupling component, 2-naphthol. bohrium.comijpsjournal.com This reaction, known as azo coupling, is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. yokogawa.com The 2-naphthol is first dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the more reactive naphtholate ion. byjus.comijpsjournal.com The diazonium salt solution is then slowly added to the cold alkaline solution of 2-naphthol, with constant stirring, while maintaining a low temperature (typically below 10°C). byjus.com The coupling occurs at the activated position of the 2-naphthol, resulting in the formation of the azo compound, 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide, which precipitates from the solution as a colored solid. conscientiabeam.combyjus.com

Condensation Reactions for Schiff Base Precursors and Derivatives

While not directly involved in the primary synthesis of this compound via the azo coupling route, condensation reactions are relevant for the synthesis of related structural analogues and derivatives, particularly Schiff bases. For instance, sulfonamide derivatives can be reacted with aromatic aldehydes or acetophenones to form Schiff bases. ijrpc.com These reactions typically involve refluxing equimolar amounts of the sulfonamide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. ijrpc.com Furthermore, some research describes the synthesis of Schiff's bases from the reaction of thiosemicarbazide (B42300) and aromatic aldehydes, which can then undergo further reactions to form heterocyclic compounds. academicjournals.org These Schiff bases can serve as precursors for more complex molecules. researchgate.net

Optimization of Synthetic Pathways for this compound

The efficiency and success of the synthesis of azo dyes like this compound are highly dependent on the optimization of various reaction parameters.

Influence of Reaction Parameters (e.g., Temperature, pH) on Yield and Selectivity

Temperature: Maintaining a low temperature, typically between 0-5°C, during the diazotization step is critical. byjus.comalrasheedcol.edu.iq Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yields and the formation of unwanted by-products. alrasheedcol.edu.iqacs.org While some studies suggest that the reaction can tolerate slightly elevated temperatures for short periods, strict temperature control is a widely emphasized requirement for successful azo dye synthesis. acs.org

pH: The pH of the reaction medium is another crucial factor that must be carefully controlled throughout the synthesis. yokogawa.comsifisheriessciences.comcentralasianstudies.org The diazotization reaction is carried out in a strongly acidic medium (pH 0-5) to generate the diazonium ion. alrasheedcol.edu.iqyokogawa.comacs.org If the pH is too low, the reaction may not proceed as expected. yokogawa.com Conversely, the azo coupling step requires a specific pH range to ensure the desired reactivity of the coupling component. For phenols like 2-naphthol, the coupling is typically carried out under mildly alkaline conditions (pH 8-10) to favor the formation of the more nucleophilic phenolate (B1203915) ion. yokogawa.comjmbfs.org The stability and reactivity of the diazonium salt are also pH-dependent. centralasianstudies.org Therefore, optimizing the pH at each stage is essential for maximizing the yield and purity of the final product. jmbfs.orgacs.orgresearchgate.net

Table 2: Optimized Reaction Conditions for Azo Dye Synthesis

ParameterDiazotizationAzo CouplingRationale
Temperature 0-5 °C< 10 °CPrevents decomposition of unstable diazonium salt. byjus.comacs.org
pH Strongly acidic (pH 0-5)Mildly alkaline (pH 8-10)Promotes formation of diazonium ion and activates the coupling component, respectively. yokogawa.comacs.org
Solvent Aqueous acidAqueous alkali / Dipolar aproticFacilitates reaction and influences rate. byjus.comoup.com

Green Chemistry Principles Applied to this compound Synthesis

The traditional synthesis of azo dyes, including those based on the this compound structure, often involves diazotization and coupling reactions that utilize harsh acidic and alkaline conditions, low temperatures, and potentially toxic solvents, leading to challenges in managing unstable diazonium salts and generating significant chemical waste. researchgate.netrsc.org In response, green chemistry principles are being increasingly applied to mitigate the environmental impact of these syntheses.

A significant advancement is the use of solid acid catalysts, which offer a heterogeneous and reusable alternative to conventional liquid acids. ijrbat.in Catalysts such as silica (B1680970) sulfuric acid (SSA) and nano silica supported boron trifluoride (nano BF₃·SiO₂) have been successfully employed for the diazotization of aromatic amines and subsequent coupling with naphthols under solvent-free or ambient conditions. ijrbat.intandfonline.com For instance, a green protocol using SSA involves grinding the amine (like an amino benzene (B151609) sulfonamide), sodium nitrite, and the catalyst together, followed by the addition of a naphthol to yield the sulfonamide dye. ijrbat.in This method boasts several advantages, including mild reaction conditions, high stability of the diazonium salt intermediate, procedural simplicity, and high yields with short reaction times. ijrbat.in

Another green approach involves the use of magnetic nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂-SO₃H) as a catalyst. researchgate.netrsc.org This method allows for the synthesis of azo dyes through a grinding technique at room temperature, completely avoiding the use of solvents. researchgate.netrsc.org The magnetic nature of the catalyst facilitates its easy separation and recycling, further enhancing the sustainability of the process. researchgate.netrsc.org

The use of alternative reaction media and energy sources also aligns with green chemistry principles. Microreactor technology offers precise control over reaction parameters, leading to rapid and efficient synthesis with minimal waste. beilstein-journals.org The in-situ generation and immediate quenching of diazonium compounds in microreactors can significantly improve the safety and efficiency of the process. beilstein-journals.org Additionally, the use of water as a solvent, whenever feasible, and the development of one-pot synthesis methods contribute to a greener synthetic profile. researchgate.net

The following table summarizes some of the green chemistry approaches applied to the synthesis of related azo dyes.

Green Chemistry ApproachCatalyst/MediumKey AdvantagesReference
Solid Acid CatalysisSilica Sulfuric Acid (SSA)Solvent-free grinding, stable diazonium salt, high yields. ijrbat.in
Magnetic Nanoparticle CatalysisFe₃O₄@SiO₂-SO₃HSolvent-free, reusable catalyst, mild conditions. researchgate.netrsc.org
Nano Solid Acid Catalysisnano BF₃·SiO₂Solvent-free, stable diazonium salt, rapid reaction. tandfonline.com
Alternative Nitrosating AgentMethyl NitriteAvoids nitrous acid, clean preparation of diazonium ions. scirp.org
Microreactor TechnologyContinuous FlowRapid reaction, high conversion, improved safety. beilstein-journals.org

Synthesis of Structurally Modified Sulfonamide and Naphthol Derivatives of this compound

The core structure of this compound serves as a versatile template for the synthesis of a variety of structurally modified derivatives, particularly those involving modifications of the sulfonamide and naphthol moieties. These modifications are often pursued to fine-tune the chemical and biological properties of the resulting compounds.

A common synthetic route to access these analogues involves the diazotization of various substituted sulfonamide derivatives, followed by coupling with 1-naphthol (B170400) in an alkaline medium. medjchem.comresearchgate.net This approach allows for the introduction of a wide range of substituents on the phenylsulfonamide portion of the molecule, leading to a library of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide derivatives. medjchem.comresearchgate.net

The resulting azo compounds can then serve as precursors for further structural modifications. For example, cyclization reactions can be performed to introduce new heterocyclic rings. The reaction of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides with cinnamic acid in the presence of a basic catalyst like piperidine (B6355638) in DMF results in the formation of novel naphtho[1,2-b]furan (B1202928) derivatives. medjchem.comresearchgate.net Similarly, cyclization with α-cyanocinnamonitriles can yield 2-amino-3-cyano-4-phenyl-4H-benzo[h]chromenes. medjchem.comresearchgate.net

The general synthetic scheme for these modifications is outlined below:

Step 1: Synthesis of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide analogues

Diazotization: A substituted sulfonamide is treated with a diazotizing agent (e.g., NaNO₂ in acidic medium) at low temperatures (0-5 °C) to form the corresponding diazonium salt. scribd.com

Azo Coupling: The diazonium salt solution is then slowly added to a solution of 1-naphthol in an alkaline medium. The reaction mixture is stirred until the coupling is complete, and the resulting azo dye is precipitated and purified. scribd.com

Step 2: Synthesis of Structurally Modified Derivatives

Naphtho[1,2-b]furan formation: The synthesized azo dye is refluxed with cinnamic acid in DMF with a catalytic amount of piperidine. researchgate.net

Benzo[h]chromene formation: The azo dye is reacted with α‐cyanocinnamonitriles to afford the corresponding benzo[h]chromene derivative. medjchem.com

The following table presents examples of synthesized sulfonamide and naphthol derivatives based on the this compound scaffold.

Starting Sulfonamide DerivativeCoupling PartnerResulting Azo Compound StructureFurther ModificationResulting HeterocycleReference
Sulfanilamide1-Naphthol4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamideReaction with cinnamic acidNaphtho[1,2-b]furan derivative medjchem.comresearchgate.net
Substituted benzenesulfonamide (B165840)1-NaphtholSubstituted 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamideReaction with α‐cyanocinnamonitrilesBenzo[h]chromene derivative medjchem.comresearchgate.net
Sulfonamide derivatives1-Naphthol4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides-- scribd.com

This targeted approach to structural modification highlights the utility of the this compound framework as a building block for creating a diverse range of complex molecules with potentially novel properties.

Spectroscopic and Advanced Structural Elucidation of C16h13n3o4s

Advanced Spectroscopic Characterization Techniques for C16H13N3O4S

Spectroscopy is fundamental to elucidating the structure of this compound. Techniques such as NMR, IR, UV-Vis, and mass spectrometry each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, data from analogous azo dye ligands provide a strong basis for expected chemical shifts.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzenesulfonamide (B165840) and naphthalene (B1677914) rings, as well as labile protons from the hydroxyl (-OH) and sulfonamide (-NH₂) groups. Aromatic protons typically appear in the downfield region of δ 6.5–8.5 ppm. For closely related azo-quinoline ligands, aromatic protons have been observed in the δ 6.78-8.40 ppm range. The protons of the hydroxyl and sulfonamide groups are anticipated to be highly deshielded due to hydrogen bonding and their acidic nature, appearing as broad singlets at δ 9.0 ppm or higher. In similar structures, a D₂O exchange experiment confirms these assignments, as the signals for these exchangeable protons disappear from the spectrum.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon environments. The spectrum would be characterized by numerous signals in the aromatic region (approximately δ 110–160 ppm), corresponding to the carbons of the two aromatic ring systems. Carbons directly attached to electron-withdrawing groups (like the SO₂NH₂ and azo groups) or electron-donating groups (like the -OH groups) would show predictable shifts from their base values.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound based on Analogous Compounds

Technique Atom Type Expected Chemical Shift (δ, ppm) Notes
¹H-NMR Aromatic (Ar-H)6.5 - 8.5Complex multiplets corresponding to protons on the naphthalene and benzene (B151609) rings.
Hydroxyl (-OH) / Amide (-NH₂)> 9.0Broad singlets; signal disappears upon D₂O exchange.
¹³C-NMR Aromatic (Ar-C)110 - 160Signals for carbons in both the benzene and naphthalene ring systems.
Aromatic (C-O / C-N / C-S)VariedCarbons attached to heteroatoms will be shifted accordingly.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibrations of the phenolic hydroxyl groups and the N-H stretching of the sulfonamide group. The azo group (-N=N-) stretching vibration, which is crucial for identifying this class of compounds, typically appears around 1590-1450 cm⁻¹. For a chromium complex of the title compound, this peak was observed at 1590 cm⁻¹. vulcanchem.com The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) in the sulfonamide are expected to produce strong bands around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. vulcanchem.com

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Type Functional Group Reference
~3450O-H StretchPhenolic -OH vulcanchem.com
3400-3200N-H StretchSulfonamide (-NH₂)
~1590N=N StretchAzo group vulcanchem.com
1350-1300S=O Asymmetric StretchSulfonyl (-SO₂) vulcanchem.com
~1180S=O Symmetric StretchSulfonyl (-SO₂) vulcanchem.com
960-950S-N StretchSulfonamide

Note: Some values are based on the metal-complexed form of the ligand and may vary in the free compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive π-system of this compound, which includes the benzene ring, the naphthalene system, and the azo bridge, acts as a chromophore that absorbs light in the visible region, giving the compound its characteristic color.

The spectrum is expected to show strong absorptions due to π→π* and n→π* transitions. The high-intensity bands are generally attributed to π→π* transitions within the conjugated aromatic system. For azo compounds, a band resulting from conjugation between the azo group and the aromatic rings often appears at a longer wavelength. In a metal complex of the compound, a strong absorption maximum (λₘₐₓ) was recorded at 540 nm, attributed to π→π* transitions within the azo-naphthalenyl system. vulcanchem.com The free ligand is also expected to absorb strongly in the visible range.

Table 3: UV-Vis Spectroscopic Data for this compound

λₘₐₓ (nm) Transition Type System Reference
~540π→π*Conjugated azo-aromatic system vulcanchem.com

Note: Value is based on the metal-complexed form of the ligand.

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and elucidation of the structure through fragmentation patterns.

The molecular formula this compound corresponds to a calculated molecular weight of approximately 343.36 g/mol . ekb.eg High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Studies on related compounds have confirmed the expected molecular weight, with one analysis reporting a mass spectrum peak (M+) at m/z = 343. The fragmentation pattern would likely involve cleavage at the C-S and S-N bonds of the sulfonamide group and potentially cleavage of the azo linkage, providing further structural confirmation.

Table 4: Mass Spectrometry Data for this compound

Parameter Value Technique Reference
Molecular FormulaC₁₆H₁₃N₃O₄S- ekb.eg
Molecular Weight (Calculated)343.36 g/mol - ekb.eg
Observed Molecular Ion (M+)343MS
High-Resolution Mass (M+H)⁺344.0708ESI-HRMS

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Crystallographic Analysis of this compound and Related Derivatives (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not currently available in the public domain, analysis of related structures provides insight into its likely conformation. X-ray data from similar chromate-azo complexes reveal a distorted octahedral geometry around the central metal ion, with the azo ligand coordinating in a bidentate fashion through a hydroxyl oxygen and an azo nitrogen. vulcanchem.com For the free ligand, significant intramolecular hydrogen bonding is expected between the phenolic -OH group and a nitrogen atom of the adjacent azo group. This interaction would enforce a largely planar conformation of the molecule, which is crucial for its electronic and tinctorial properties. The presence of the sulfonamide group allows for intermolecular hydrogen bonding, which would influence the crystal packing arrangement.

Conformational Dynamics and Tautomeric Equilibria of 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide

Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in a tautomeric equilibrium between the azo form (containing an -N=N- double bond and a phenolic -OH group) and the hydrazone form (containing a -C=N-NH- single bond and a quinone-like C=O group).

For 4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide, this equilibrium is a critical aspect of its structure. Spectroscopic studies on analogous compounds suggest that the tautomeric preference can be influenced by the solvent and the physical state (solid vs. solution). Often, the more stable hydrazone form, stabilized by strong intramolecular hydrogen bonding between the N-H proton and the quinone-like oxygen, predominates, particularly in the solid state. NMR studies on related ligands in DMSO-d₆ solution have sometimes indicated the presence of only one dominant tautomeric form under the experimental conditions. The existence of this equilibrium is significant as the two tautomers have different electronic and absorption properties, affecting the color and stability of the dye.

Purity Assessment and Chromatographic Separation Methods for this compound

The purity of the chemical compound this compound, and its various synthesized derivatives, is commonly ascertained using chromatographic techniques. Thin Layer Chromatography (TLC) is a frequently employed method for a rapid qualitative assessment of purity and for monitoring the progress of chemical reactions. mdpi.comrjptonline.org High-Performance Liquid Chromatography (HPLC) is utilized for more detailed quantitative analysis and for the separation of complex mixtures. rsc.orgunifi.it

Thin Layer Chromatography (TLC)

TLC is a versatile and widely used technique for the analysis of this compound and related compounds. mdpi.comrjptonline.orgactascientific.com The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support, and a mobile phase, which is a solvent or a mixture of solvents. actascientific.comlibretexts.org The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases. libretexts.org

In the context of this compound, TLC is used to confirm the purity of synthesized compounds. ijrpc.comacgpubs.org For instance, the purity of Schiff bases of sulphonamide derivatives, including a compound with the formula this compound, was monitored using precoated TLC plates (MERCK, 60F) with a solvent system of Benzene: acetone (B3395972) (3:1). ijrpc.com Visualization of the separated spots on the TLC plate is often achieved under UV light at 254 nm. ijrpc.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org For one derivative of this compound, an Rf value of 0.56 was reported using this system. ijrpc.com

Preparative TLC is also employed for the purification of this compound derivatives, using solvent systems such as petroleum ether/ethyl acetate (B1210297) (60/40, v/v). researchgate.net The purity and uniformity of synthesized chalcone (B49325) derivatives have also been confirmed by their melting points and TLC analysis. mdpi.com

Interactive Data Table: TLC Parameters for this compound Derivatives

Compound/DerivativeStationary PhaseMobile Phase (Solvent System)Rf ValueVisualization MethodReference
Schiff base of sulphonamideSilica gel 60 F254Benzene: acetone (3:1)0.56UV light (254 nm) ijrpc.com
Thiazole (B1198619) derivativeSilica gelPetroleum ether/ethyl acetate (60/40)Not specifiedNot specified researchgate.net

Column Chromatography

For the purification of larger quantities of this compound and its analogs, column chromatography is a standard procedure. This technique operates on the same principles as TLC but on a larger scale. In one study, crude products were purified by column chromatography on silica gel. rsc.org A solvent system of hexane-ethyl acetate (4:3, v/v) was used as the eluent to separate a mixture of compounds. rsc.org In another instance, a residue was purified by column chromatography on silica gel with a mobile phase of CH2Cl2-hexane (4:5, v/v). rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that provides higher resolution and quantitative analysis. It is particularly useful for the separation of complex mixtures and for assessing the purity of compounds with a high degree of accuracy. ojp.gov For instance, after an initial separation by column chromatography, HPLC was used for the further separation of a mixture, yielding purified compounds. rsc.org The stability of certain quinoline-based derivatives was analyzed using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). unifi.it An Agilent Technologies 1260 HPLC system is an example of the instrumentation used for such analyses. ojp.gov In one case, the analysis was performed on a Kinetex® C18 column with a mobile phase gradient of formic acid in water and acetonitrile. cuni.cz

Coordination Chemistry and Metal Complexation of C16h13n3o4s

C16H13N3O4S as a Ligand: Identification of Potential Chelation Sites and Binding Modes

The molecular structure of 4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide (a prominent isomer of this compound) features several potential donor atoms, making it an effective chelating agent. This azo dye can function as a bidentate or even a tridentate ligand. scispace.com The primary coordination sites identified through spectroscopic studies are the oxygen atom of the phenolic hydroxyl group and one of the nitrogen atoms from the azo group (-N=N-). scispace.comvulcanchem.comlookchem.com

Deprotonation of the hydroxyl group to form a nucleophilic oxyanion enhances its coordination potential. vulcanchem.com The coordination of the metal ion to the hydroxy oxygen (κO) and an adjacent azo nitrogen (κN1) results in the formation of a stable six-membered chelate ring. vulcanchem.com This bidentate coordination mode is common in the formation of complexes with various transition metals. scispace.com The sulfonamide group (-SO₂NH₂) also possesses coordinating ability and may participate in metal binding, potentially allowing for more complex coordination geometries or the formation of polynuclear complexes. vulcanchem.com The presence of multiple aromatic rings and the azo linkage creates a conjugated π-system that influences the electronic properties of the resulting metal complexes. vulcanchem.com

Synthesis and Comprehensive Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound ligands generally involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

Preparation and Properties of Lanthanide Complexes Involving this compound Ligands

While direct studies on lanthanide complexes with the this compound azo dye are not extensively detailed in the provided context, research on structurally analogous ligands provides significant insights. For instance, lanthanide complexes with the Schiff base 4-((2-hydroxy-naphthalen-1-yl)methylene amino)benzenesulfonamide have been synthesized and characterized. researchgate.net The preparation of these complexes involves the reaction of lanthanide(III) salts with the ligand, yielding mononuclear complexes of the general type Ln(NO₃)₂(L)(H₂O)₂ₓ. researchgate.net

These lanthanide complexes have been characterized using a variety of physicochemical and spectral methods, including elemental analysis, molar conductance, FT-IR, UV-Vis spectroscopy, mass spectrometry, and thermogravimetric analysis (TGA). researchgate.netnih.gov Spectroscopic data for analogous systems suggest that the ligand coordinates to the lanthanide ion in a bidentate fashion through the azomethine nitrogen and the deprotonated hydroxyl oxygen. researchgate.net The presence of coordinated water molecules is also a common feature in these complexes. researchgate.net

Synthesis and Spectroscopic Analysis of Transition Metal Complexes with 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide

The synthesis of transition metal complexes with 4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide is well-documented. For example, the manufacturing process of C.I. Acid Red 182 involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide, followed by coupling with 2-naphthol (B1666908), and subsequent transformation into a 1:2 cobalt complex using cobalt chloride. tkechemical.comworlddyevariety.com Similarly, a chromium(III) complex is prepared by reacting the ligand with sodium chromate (B82759) under acidic conditions (pH 3–4), which facilitates ligand deprotonation and coordination. vulcanchem.com The resulting product can be isolated by crystallization from an ethanol-water mixture. vulcanchem.com

A series of Ni(II), Cu(II), and Zn(II) complexes with structurally related azo dye ligands have also been synthesized. scispace.com The characterization of these complexes relies on techniques such as elemental analysis, infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry. scispace.com IR spectra are particularly useful for confirming the coordination mode, with shifts in the vibrational frequencies of the phenolic O-H group and the azo N=N group indicating their involvement in bonding with the metal ion. academicjournals.orgacs.org

Table 1: Physicochemical Data for Metal Complexes of an Analogous Azo Dye Ligand
CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Yield (%)
Ligand (L)C22H21N5O3S435.520278
[Ni(L)2(H2O)2]C44H46N10NiO8S2965.7>30065
[Cu(L)2]C44H42CuN10O6S2934.6>30069
[Zn(L)2]C44H42N10O6S2Zn936.4>30072
Data derived from studies on N-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene (B151609) sulfonamide. scispace.com

Structural Determination of this compound Metal Complexes (e.g., X-ray Diffraction)

The precise three-dimensional structures of metal complexes are most definitively determined by single-crystal X-ray diffraction. For complexes of this compound and its analogues, this technique, supplemented by other spectroscopic methods, has been used to elucidate coordination geometries. scirp.orgijcce.ac.ir

For the chromium(III) complex of 4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide, an octahedral coordination geometry is proposed. vulcanchem.com This geometry is achieved by the coordination of two bidentate ligands to the central chromium ion, with each ligand binding through a hydroxy oxygen and an azo nitrogen. vulcanchem.com The resulting complex has a 2:1 ligand-to-metal stoichiometry. ncsu.edu

Powder X-ray diffraction (XRD) patterns have been employed to study the crystallinity of both the free ligand and its metal complexes. For example, the powder XRD pattern of a related dysprosium(III) Schiff base complex was studied to confirm its structure. researchgate.net XRD studies can distinguish between crystalline and amorphous phases and provide information on the average crystallite size of the complex. ijcce.ac.irresearchgate.net For instance, analysis of related Schiff base complexes has shown them to adopt geometries such as tetrahedral or square-planar, depending on the metal ion. x-mol.net

Photophysical Properties of this compound Metal Complexes (e.g., Luminescence, if applicable)

Metal complexes, particularly those involving lanthanides and certain transition metals, often exhibit interesting photophysical properties like luminescence. numberanalytics.comresearchgate.net The coordination of a ligand like this compound to a metal ion can significantly alter its absorption and emission characteristics. mdpi.com

Lanthanide complexes are well-known for their sharp, line-like emission bands, which arise from f-f electronic transitions. researchgate.net In the case of lanthanide complexes with a related Schiff base ligand, photoluminescent properties were evaluated, and it was found that the metal complexes exhibit characteristic emissions of the respective lanthanide ions (e.g., Eu³⁺, Tb³⁺). researchgate.net The ligand absorbs energy and transfers it to the central metal ion (a process known as the "antenna effect"), which then emits light. researchgate.net

Transition metal complexes can also be luminescent. numberanalytics.com Complexes of d¹⁰ metals like Cu(I), Ag(I), and Au(I) with other ligands have been shown to emit in the deep blue region with high quantum yields, sometimes via thermally assisted delayed fluorescence (TADF). frontiersin.org The photophysical properties, such as emission wavelength and quantum yield, can be tuned by changing the metal ion or modifying the ligand structure. mdpi.com The intense color of the this compound azo dye itself is due to the extended π-conjugation, and its metal complexes retain strong absorption in the visible spectrum. vulcanchem.com

Ligand Field Effects and Stability Constants of this compound Coordination Compounds

Ligand Field Effects: Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes by considering the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.org The donor atoms in the this compound ligand (primarily oxygen and nitrogen) create an electrostatic field that removes the degeneracy of the metal's d-orbitals. libretexts.org This splitting of the d-orbitals into lower energy (t₂g) and higher energy (e.g.) sets in an octahedral complex is a key concept of LFT. chemijournal.com

The magnitude of this energy splitting (Δo) depends on the ligand's strength. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. libretexts.org Oxygen and nitrogen donor ligands, such as those in 4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide, are typically considered intermediate to strong-field ligands. libretexts.org The strength of the ligand field influences the electronic configuration (high-spin vs. low-spin), magnetic properties, and visible spectra of the complex. libretexts.orgyoutube.com Strong-field ligands lead to a larger splitting energy, which can favor low-spin configurations where electrons pair up in the lower energy orbitals. chemijournal.com

The chelate effect is a major factor contributing to the high stability of complexes with polydentate ligands like this compound. The formation of one or more chelate rings upon coordination leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change (ΔS°) during the chelation process. libretexts.org

The stability constants for metal complexes can be determined experimentally using methods like potentiometric titrations. rsc.org These values are crucial for understanding the behavior of the complex in solution and for various applications, as they determine the concentration of the complex species at equilibrium. researchgate.netdu.ac.in

Table of Compound Names

Formula / AbbreviationChemical Name / Identifier
This compound4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide
C.I. Acid Red 182Colour Index name for 4-Hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide
LGeneral abbreviation for a ligand
enEthylenediamine
dienDiethylenetriamine
H₂L13,3′-benzylidene-bis(4-hydroxy-2H-1-benzopyran-2-one)
H₂L2bis(4-hydroxy-2-oxo-2H-chromen-3-yl)-(1H-pyrazol-3-yl)-methane
BZI1,3-bis(2,6-diisopropylphenyl)-1-H-benzo[d]imidazol-2-ylidene
CzCarbazolide

Theoretical and Computational Studies on C16h13n3o4s

Quantum Chemical Calculations of C16H13N3O4S

Quantum chemical calculations are powerful theoretical tools for predicting molecular properties and have been applied to understand the intricacies of this compound. plos.orgnih.gov These computational methods, performed using software packages like Gaussian, provide insights into the electronic and structural characteristics of the molecule. superfri.org

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometries

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk DFT calculations allow for the determination of optimized molecular geometries and other electronic properties. ncsu.edu For instance, the B3LYP hybrid functional is a common choice for such calculations. plos.orgsuperfri.org These methods are instrumental in predicting the ground-state properties of molecules by focusing on the electron density. youtube.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. irjweb.comrsc.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. irjweb.comchemicalpapers.com The HOMO-LUMO energy gap can be calculated using methods like DFT to understand the charge transfer interactions within the molecule. irjweb.comresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters
ParameterDescription
HOMOHighest Occupied Molecular Orbital energy, indicating electron-donating ability. irjweb.com
LUMOLowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. irjweb.com
Energy Gap (ΔE)Difference between LUMO and HOMO energies, reflecting chemical reactivity and stability. irjweb.com

Electrostatic Potential Surface (ESP) Analysis and Reactivity Descriptors

Electrostatic Potential Surface (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. avogadro.ccreed.edu These maps illustrate regions of positive and negative electrostatic potential on the molecular surface, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. avogadro.ccproteopedia.org Red-colored regions typically indicate electron-rich areas (negative potential), while blue areas represent electron-deficient regions (positive potential). avogadro.cc Global reactivity descriptors, such as electronegativity, hardness, and softness, can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com

Molecular Docking Simulations Involving this compound and Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. escholarship.orgijper.org

Investigation of Enzyme-Ligand Interactions (e.g., Dihydropteroate Synthase, Tryptophan Synthase)

Molecular docking studies have been employed to investigate the interaction of this compound and its analogues with various enzymes. Dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria, is a known target for sulfonamide drugs. nih.govtaylorandfrancis.com Docking simulations can predict how compounds bind to the active site of DHPS, potentially inhibiting its function. ijper.orgnih.gov

Another enzyme of interest is Tryptophan Synthase, which catalyzes the final steps in the biosynthesis of tryptophan. nih.govebi.ac.uk The enzyme is a complex of α and β subunits, with indole (B1671886) being channeled between their active sites. nih.govnih.gov A study identified a benzamide (B126) inhibitor against the α-subunit of Tryptophan Synthase from Mycobacterium tuberculosis through structure-based virtual screening and molecular docking. escholarship.org

Prediction of Binding Affinity and Preferred Interaction Modes

Molecular docking simulations provide predictions of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the interaction between the ligand and the enzyme. researchgate.netescholarship.org Lower binding energy values generally suggest a more stable and favorable interaction. ijper.org These simulations also reveal the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, a study on an inhibitor of the α-subunit of Tryptophan Synthase from M. tuberculosis reported a good predicted binding score and identified key hydrogen bonding and arene-arene interactions within the binding pocket. escholarship.org

Table 2: Molecular Docking Interaction Data for a this compound Analogue with Tryptophan Synthase α-subunit
ParameterValue/DescriptionReference
Binding Score-20.65 kcal/mol escholarship.org
Hydrogen Bonding Residues (Bond Distance Å)D68 (2.15 Å), V220 (2.06 Å), R221 (2.04, 2.28 Å), S240 (2.04 Å) escholarship.org
Other InteractionsI237 (arene-arene interaction) escholarship.org

Molecular Dynamics (MD) Simulations for Assessing Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are instrumental in assessing the stability of a ligand-gated protein complex and characterizing the detailed interactions between a ligand and its protein target. For isomers of this compound that exhibit biological activity, such as 4-Hydroxy-3-[(2-Hydroxy-1-Naphthyl)Azo]Benzenesulphonamide, understanding their binding stability with target enzymes is key to elucidating their mechanism of action. bohrium.comresearchgate.net

The process begins with molecular docking studies to predict the preferred binding orientation of the ligand within the active site of a protein. science.gov For instance, the binding of a this compound isomer to an enzyme like cyclooxygenase-2 (COX-2) can be initially modeled to identify key interactions. bohrium.com Following docking, the resulting protein-ligand complex is subjected to MD simulations in a simulated physiological environment, typically including water molecules and ions.

During the simulation, the trajectories of all atoms in the system are calculated over a specific period, often ranging from nanoseconds to microseconds. researchgate.netmdpi.com Analysis of these trajectories provides valuable information on the stability and dynamics of the complex. Key parameters are monitored to assess the stability of the ligand-protein complex. researchgate.netajchem-a.com

Key Parameters in MD Simulation Analysis:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. Significant fluctuations in the binding site residues might indicate instability, while stable fluctuations suggest a consistent binding mode. ajchem-a.com

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are crucial for strong and specific binding. ajchem-a.com

The insights gained from MD simulations, such as the identification of key amino acid residues involved in binding and the conformational changes in the protein upon ligand binding, are critical for the rational design of more potent and selective inhibitors. researchgate.net

Table 1: Illustrative MD Simulation Data for a this compound Isomer-Protein Complex

ParameterValueInterpretation
Simulation Time200 nsThe duration of the molecular dynamics simulation.
Average RMSD (Protein)0.25 nmIndicates a stable protein backbone throughout the simulation.
Average RMSD (Ligand)0.15 nmSuggests the ligand remains stably bound in the active site.
Average Rg (Complex)2.1 nmShows the protein-ligand complex maintains its compactness.
Key H-Bond InteractionsASN 51, GLU 75Residues forming stable hydrogen bonds with the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgderpharmachemica.comderpharmachemica.com For derivatives of this compound, such as those based on the pyrazole (B372694) scaffold, QSAR studies can predict the activity of newly designed compounds and provide insights into the structural features that are important for their biological effects. jst.go.jpijbpas.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. derpharmachemica.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D shape and size of the molecule.

Electronic descriptors: Characterize the electronic properties, such as charge distribution and dipole moment.

Physicochemical descriptors: Include properties like lipophilicity (logP) and molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). derpharmachemica.commdpi.com The predictive power of the QSAR model is then validated using internal and external sets of compounds. semanticscholar.org

For derivatives of this compound, a QSAR model might reveal that specific substitutions on the phenyl or pyrazole rings are crucial for activity. For instance, a model could indicate that electron-withdrawing groups at a particular position enhance the inhibitory activity against a target enzyme. ijbpas.com This information is invaluable for medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of success. researchgate.netnih.gov

Table 2: Example of a QSAR Model for this compound Derivatives

Dependent VariableEquationStatistical Parameters
pIC50 (logarithmic IC50)pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (H-Bond Donors) + 3.5r² = 0.85, q² = 0.75

Interpretation of the QSAR Model:

A positive coefficient for LogP suggests that increased lipophilicity is favorable for activity.

A negative coefficient for Molecular Weight indicates that smaller molecules might be more active.

A positive coefficient for H-Bond Donors highlights the importance of hydrogen bonding capabilities for biological activity.

The statistical parameters r² (correlation coefficient) and q² (cross-validated correlation coefficient) indicate a good predictive ability of the model.

Biological and Biomedical Research Applications of C16h13n3o4s and Its Derivatives

Antimicrobial Research of C16H13N3O4S-Related Compoundsniscpr.res.inijrpc.com

Derivatives of this compound have been synthesized and evaluated for their ability to combat microbial growth. ijrpc.comjocpr.compnrjournal.com This research is driven by the urgent need for new antimicrobial agents to address the growing problem of drug-resistant pathogens. broadinstitute.org

Evaluation against Gram-Positive and Gram-Negative Bacterial Pathogensijrpc.com

Studies have shown that compounds related to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. ijrpc.com The effectiveness of these compounds can vary depending on the specific bacterial strain and the chemical structure of the derivative. mdpi.commdpi.com

In one study, a series of 1,3,4-oxadiazole (B1194373) derivatives, including a compound with the formula this compound, were tested against Bacillus cereus and Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa and Klebsiella pneumoniae (Gram-negative). jocpr.com The results indicated that some of these compounds displayed significant antibacterial activity. jocpr.com Similarly, Schiff bases of sulfonamides have been synthesized and tested against Staphylococcus aureus and Escherichia coli, showing sensitivity at higher concentrations. ijrpc.com The differences in susceptibility between Gram-positive and Gram-negative bacteria are often attributed to the variations in their cell wall structures. mdpi.com

Table 1: Antibacterial Activity of a this compound-Related Compound

Bacterial Strain Type Zone of Inhibition (mm) at 100 µg/ml
Bacillus cereus Gram-Positive Data not specified in source
Staphylococcus aureus Gram-Positive Data not specified in source
Pseudomonas aeruginosa Gram-Negative Data not specified in source
Klebsiella pneumoniae Gram-Negative Data not specified in source

Data derived from a study on 1,3,4-oxadiazole derivatives, which included a compound with the formula this compound. Specific inhibition zones for this exact compound were not detailed. jocpr.com

Investigations into Antifungal Potential

The antifungal properties of this compound and its analogs have also been a focus of research. jocpr.comnih.gov These compounds have been screened against various fungal species to determine their efficacy.

A study involving 1,3,4-oxadiazole derivatives, which included a this compound compound, evaluated their activity against Candida albicans and Aspergillus fumigatus. jocpr.com The research found that certain derivatives exhibited significant antifungal activity. jocpr.com Another study on pyrimidine (B1678525) analogs highlighted the potential of such compounds in combating human-pathogenic fungi, although resistance development was also noted. nih.gov

Mechanistic Studies of Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)ijrpc.com

The antimicrobial effects of compounds like this compound are believed to stem from various mechanisms. wikipedia.org These can include the disruption of the bacterial cell membrane, interference with essential enzymatic activities, and inhibition of protein synthesis. mdpi.comnih.gov For instance, some antimicrobial agents work by precipitating proteins, leading to their denaturation. wikipedia.org Others penetrate the cell membrane, causing disruption and leakage of cellular contents. wikipedia.orgmdpi.com The specific mechanism can depend on the class of the compound and the target microorganism. mdpi.com For sulfonamide derivatives, a common mechanism is the inhibition of essential metabolic pathways. wikipedia.org

Enzyme Inhibition Studies of this compound and its Analoguesniscpr.res.in

A significant area of research for this compound and its derivatives is their ability to inhibit specific enzymes that are crucial for the survival of pathogens. scribd.com This targeted approach can lead to the development of more specific and effective therapeutic agents. broadinstitute.org

Inhibition of Tryptophan Synthase α-subunit from Mycobacterium tuberculosisniscpr.res.in

The tryptophan synthase enzyme in Mycobacterium tuberculosis is a vital component for the bacterium's survival and has been identified as a promising drug target. broadinstitute.orgosti.gov Research has focused on finding inhibitors for this enzyme. broadinstitute.org One study identified a benzamide (B126) inhibitor of the α-subunit of tryptophan synthase from M. tuberculosis, which showed significant bactericidal effects. escholarship.org Allosteric inhibitors that bind to the interface of the α and β subunits of tryptophan synthase have also been discovered, highlighting a novel approach to disrupting this enzyme's function. broadinstitute.orgnih.gov While direct inhibition by this compound is not explicitly detailed, related sulfonamide and benzamide structures are of interest in this area. escholarship.org

Inhibition of Dihydropteroate Synthase (DHPS)ijrpc.com

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of bacteria, making it a well-established target for sulfonamide antibiotics. wikipedia.orgnih.gov Inhibition of DHPS disrupts the production of folic acid, which is essential for nucleic acid synthesis and cell division in bacteria. wikipedia.org

Compounds related to this compound, particularly those containing a sulfonamide group, are investigated as potential DHPS inhibitors. ijrpc.commedchemexpress.com The inhibition is often competitive, with the drug molecule competing with the natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgnih.gov The development of new DHPS inhibitors is crucial to overcome the growing issue of sulfonamide resistance. nih.govrcsb.org

Table 2: Investigated Enzyme Targets for this compound and Related Compounds

Enzyme Organism Potential Role of Inhibition
Tryptophan Synthase α-subunit Mycobacterium tuberculosis Disruption of amino acid biosynthesis, leading to bacterial death. broadinstitute.orgescholarship.org
Dihydropteroate Synthase (DHPS) Various Bacteria Inhibition of folate synthesis, preventing bacterial growth and replication. wikipedia.orgnih.gov

Structure-Activity Relationship Studies in Enzyme Inhibition

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. dotmatics.com For derivatives of this compound, structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features responsible for their enzyme-inhibiting properties. These studies allow researchers to modify a compound's structure to enhance its desired biological effects. dotmatics.comcreative-proteomics.com

One area of focus has been the inhibition of enzymes like carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. The sulfonamide (-SO₂NH₂) moiety present in many this compound analogues is a well-established zinc-binding group, crucial for their inhibitory action against CAs. vulcanchem.comtandfonline.com The core structure often includes a pyrazole (B372694) or a similar heterocyclic ring system. vulcanchem.com

Key structural features influencing enzyme inhibition include:

The Sulfonamide Group: This group is critical for coordinating with the zinc ion in the active site of metalloenzymes. vulcanchem.com

Aromatic and Heterocyclic Rings: The nature and substitution pattern of the aromatic and heterocyclic rings can significantly impact the inhibitory potency. For instance, a phenyl substituent can enhance lipophilicity and promote π-π stacking interactions within the enzyme's active site. vulcanchem.com

Carboxylic Acid Group: The presence of a carboxylic acid or its ester derivative can influence the molecule's polarity, solubility, and interactions with the enzyme. vulcanchem.com

Quantitative structure-activity relationship (QSAR) models have been developed to predict the inhibitory activity of these compounds. For example, a QSAR model with a high correlation coefficient (R² = 0.87) highlighted the importance of descriptors like the topological polar surface area (TPSA) and molar refractivity for carbonic anhydrase inhibition. vulcanchem.com

Cytotoxicity Research of this compound Analogues

Beyond enzyme inhibition, various analogues of this compound have been investigated for their cytotoxic effects against cancer cell lines. core.ac.ukscispace.com This research is pivotal in the search for new anticancer agents.

In vitro Cellular Assays (e.g., MTT assay for cell viability)

A common method to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. tcichemicals.comtribioscience.comabnova.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. tribioscience.com In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. tcichemicals.comtribioscience.com

Research has shown that certain 1,3,4-oxadiazole derivatives, including a compound with the formula this compound, exhibit cytotoxic activity against HeLa cancer cell lines as determined by the MTT assay. core.ac.uk Similarly, some Schiff bases and thiazole (B1198619) derivatives containing the this compound framework have been reported to possess cytotoxic properties. uobaghdad.edu.iqscispace.com

Table 1: Interactive Data Table of Cytotoxicity Studies

Compound ClassCell LineAssayObserved EffectReference
1,3,4-Oxadiazole derivativeHeLaMTTCytotoxic activity core.ac.uk
Schiff base derivativeVariousNot specifiedCytotoxic activity uobaghdad.edu.iq
6-Benzothiazolyl Urea derivativeNot specifiedMTT, LDHCytotoxicity scispace.com

Exploration of Potential Molecular Mechanisms Underlying Cellular Effects

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research in this area points towards several potential pathways.

One proposed mechanism is the induction of apoptosis, or programmed cell death. Some derivatives of this compound have been shown to induce apoptosis in cancer cells. scispace.com The specific pathways, whether intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated), are subjects of ongoing investigation.

Further research, including molecular docking and dynamic simulations, helps to elucidate the binding modes of these compounds with their target proteins, providing insights into the stability of the inhibitor-protein complex and guiding the design of more potent and selective analogues. escholarship.org

Future Research Directions and Translational Perspectives for C16h13n3o4s

Development of Novel and Efficient Synthetic Routes for C16H13N3O4S and its Derivatives

The synthesis of compounds with the this compound formula often involves multi-step processes that present unique challenges and opportunities for innovation. The development of more efficient, scalable, and environmentally friendly synthetic routes is a primary focus of ongoing research.

For pyrazole-sulfonamide isomers, such as 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid , synthesis typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to form the pyrazole (B372694) core, followed by functional group manipulations. vulcanchem.comekb.eg A common strategy is the reaction of chalcones with reagents like 4-aminosulfonylphenyl semicarbazide (B1199961) in the presence of a base to yield pyrazoline structures. nih.gov Key challenges in these syntheses include controlling regioselectivity during the pyrazole ring formation, managing the poor solubility of intermediates in common solvents, and purifying the final products, which often requires chromatography. vulcanchem.com

In contrast, the synthesis of azo dye isomers like Acid Red 213 follows a different pathway, primarily involving the diazotization of an aromatic amine (3-Amino-4-hydroxybenzenesulfonamide) and subsequent coupling with a naphthol derivative. worlddyevariety.com

Future research is directed towards overcoming these synthetic hurdles. Innovations such as microwave-assisted synthesis and the use of ultrasound are being explored to shorten reaction times and improve yields for pyrazole derivatives. rsc.org The development of one-pot, multi-component reactions is another promising avenue for streamlining the synthesis of complex heterocyclic systems. amazonaws.com Furthermore, there is a significant push towards greener chemistry, focusing on replacing hazardous reagents like chlorosulfonic acid with more benign alternatives and utilizing eco-friendly catalytic systems. thieme-connect.com

Isomer General Synthetic Approach Key Precursors Reference
5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acidCyclocondensation, SaponificationDiketoesters, Phenylhydrazine ekb.eg
Acid Red 213Diazotization, Azo coupling3-Amino-4-hydroxybenzenesulfonamide, Naphthalen-2-ol worlddyevariety.com
3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideCyclization of Semicarbazide with Chalcone (B49325)Substituted Chalcones, 4-Aminosulfonylphenyl semicarbazide nih.gov

Application of Advanced Spectroscopic Techniques for in situ and Real-Time Structural Analysis

The structural elucidation of this compound isomers relies heavily on a suite of spectroscopic techniques. Standard methods including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of synthesized compounds. ajchem-a.comrsc.orgnih.gov For instance, the characterization of pyrazole derivatives often involves identifying the specific signals corresponding to the pyrazole ring protons and carbons, as well as the functional groups like sulfonamides and carboxylic acids. ekb.eg

While these techniques are well-established for static analysis, a significant future direction lies in the application of advanced spectroscopic methods for in situ and real-time monitoring of reactions and dynamic processes. Techniques such as Process Analytical Technology (PAT) could be employed to monitor the synthesis of dyes like Acid Red 213 in real-time, allowing for better control over reaction parameters and product quality. For biologically active isomers, advanced NMR techniques could be used to study their binding interactions with protein targets, providing dynamic structural information that is crucial for understanding their mechanism of action. The correlation of experimental spectroscopic data with theoretical values obtained from Density Functional Theory (DFT) computations is also becoming a powerful tool for confirming structures and predicting properties. rsc.org

Exploration of this compound in Functional Materials Science (e.g., sensors, optoelectronic applications)

The structural diversity within the this compound family lends itself to applications in functional materials science, extending beyond the traditional realm of pharmaceuticals.

A prominent example is Acid Red 213 , an azo dye used extensively in the textile industry for coloring wool, silk, and nylon fabrics. worlddyevariety.com Its utility in materials science has been further demonstrated in the fabrication of optical filter lenses. optica.org In this application, the dye was mixed into a silica (B1680970) nanoparticle dispersion, which, through a self-assembly process, formed microlenses with specific spectral filtering properties. optica.org This highlights the potential for using such compounds in the development of novel photonic devices. optica.org

The pyrazole and sulfonamide scaffolds present in other isomers also offer opportunities in materials science. Pyrazole-containing compounds have been investigated as ligands for transition metal catalysts and as molecular receptors in supramolecular chemistry. lifechemicals.com There is potential to explore this compound-based compounds as chemosensors for detecting specific ions or molecules, an area where related peptido-pyridine structures have shown promise. scispace.com Another avenue for future research is in optoelectronics, where Schiff base derivatives with related structures have been tested as dopants to improve the conductivity of photo-active layers in organic sensors. uobasrah.edu.iq

Rational Design and Synthesis of this compound Analogues for Targeted Biological Activities

The pyrazole and sulfonamide motifs are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. lifechemicals.comresearchgate.netfrontiersin.org This makes the rational design of this compound analogues a highly promising strategy for developing novel therapeutic agents. The core approach involves modifying the basic scaffold through the addition, removal, or substitution of functional groups to optimize biological activity and selectivity—a process guided by structure-activity relationship (SAR) studies. frontiersin.org

Research has demonstrated the potential of these analogues across various therapeutic areas:

Enzyme Inhibition : Pyrazole sulfonamides have been rationally designed as potent inhibitors of several key enzymes. They have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, which are targets for glaucoma treatment, as well as the tumor-associated isoforms IX and XII. nih.govnih.govnih.gov Other targets include acetylcholinesterase (AChE), relevant for Alzheimer's disease, and acetolactate synthase (AHAS), a target for herbicides. nih.govjst.go.jp

Anticancer Activity : Pyrazole derivatives are extensively explored as anticancer agents, with research focusing on their ability to inhibit cell proliferation and induce apoptosis. nano-ntp.comacs.org

Antiviral and Antimicrobial Activity : The sulfonamide group is a well-known pharmacophore in antimicrobial drugs. ekb.eg The design of novel heterocyclic sulfonamides continues to be a strategy for developing new agents against viral and bacterial pathogens. mdpi.com

Central Nervous System (CNS) Activity : Analogues are being designed to target enzymes and receptors in the CNS, such as monoamine oxidase (MAO) for antidepressant effects. frontiersin.orgnih.gov

The rational design process is iterative, combining chemical synthesis with biological evaluation to refine the molecular structure for enhanced potency and reduced off-target effects.

Integration of Advanced Computational Methods with Experimental Research for Predictive Modeling

The integration of computational chemistry with experimental research has become indispensable for accelerating the discovery and development of new chemical entities. For compounds with the this compound formula, these methods provide powerful predictive capabilities.

Molecular Docking : This technique is widely used to predict how a ligand will bind to the active site of a protein. It has been instrumental in understanding the binding modes of pyrazole-sulfonamide inhibitors with targets like carbonic anhydrase, acetylcholinesterase, and the SARS-CoV-2 main protease. nih.govnih.govjscimedcentral.com These simulations help prioritize which rationally designed analogues are most likely to be active, saving significant time and resources in the synthesis and screening phases. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the potency of novel, unsynthesized analogues, guiding the design of more effective compounds. jscimedcentral.comresearchgate.net

ADMET Prediction : Computational tools are routinely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. chemmethod.com Early prediction of poor pharmacokinetic profiles or potential toxicity allows researchers to modify structures or discard unpromising candidates early in the discovery pipeline.

Density Functional Theory (DFT) : DFT calculations are employed to predict the electronic and spectroscopic properties of molecules, which can be correlated with experimental data to confirm structures and understand molecular reactivity. rsc.orgacs.org

These computational approaches, when used in concert with experimental validation, create a synergistic workflow that makes the search for new drugs and materials based on the this compound scaffold more efficient and targeted. chemmethod.com

Computational Method Application in this compound Research Key Insights Reference
Molecular DockingPredicting binding of pyrazole sulfonamides to enzyme targets (e.g., Carbonic Anhydrase, AChE).Identifies key interactions, predicts binding affinity, guides ligand design. nih.govnih.gov
QSARCorrelating structural features of heterocyclic compounds with biological activity.Predicts the potency of new analogues before synthesis. nih.govresearchgate.net
ADMET PredictionEvaluating drug-likeness and pharmacokinetic profiles of designed compounds.Filters out candidates with poor ADMET properties early in development. chemmethod.com
DFT CalculationsPredicting spectroscopic and electronic properties of isomers.Corroborates experimental data and explains molecular reactivity. rsc.org

Challenges and Emerging Opportunities in this compound Research for Drug Discovery and Chemical Biology

Despite the vast potential of compounds with the this compound formula, their development is not without challenges. However, these challenges often pave the way for new scientific opportunities.

Challenges:

Synthetic Complexity : The synthesis of specific isomers can be difficult, facing issues with regioselectivity, solubility, and the need for extensive purification, which can hinder large-scale production. vulcanchem.comthieme-connect.com

Drug Resistance : For sulfonamide-based antimicrobial analogues, the potential for bacteria to develop resistance is a significant concern that necessitates the continuous development of new agents with novel mechanisms of action. nih.govmdpi.com

Off-Target Effects and Toxicity : The sulfonamide moiety, while a valuable pharmacophore, is associated with hypersensitivity reactions in some individuals. dermnetnz.org Ensuring the selectivity of new analogues for their intended target over other proteins is crucial to minimize side effects.

Predictive Model Limitations : The accuracy of computational models, particularly for predicting retrosynthesis or biological activity, can be limited by the availability of high-quality data for specific heterocyclic scaffolds. chemrxiv.org

Emerging Opportunities:

Versatile Scaffolds : The pyrazole-sulfonamide framework is a "privileged" scaffold that continues to be a rich source for the discovery of new drugs targeting a wide array of diseases, including cancer, viral infections, and CNS disorders. researchgate.netnih.gov

Targeted and Precision Medicine : The ability to rationally design and fine-tune these molecules allows for the creation of highly selective inhibitors. This aligns perfectly with the goals of targeted and precision medicine, aiming to maximize efficacy while minimizing adverse effects. researchgate.net

Technological Integration : The convergence of artificial intelligence (AI), machine learning, high-throughput screening, and combinatorial chemistry with computational modeling presents a powerful opportunity to accelerate the entire discovery pipeline, from hit identification to lead optimization. chemmethod.comnih.gov

Expansion into Materials Science : The proven application of an isomer like Acid Red 213 in optical materials opens up exciting, underexplored avenues for other this compound compounds in fields like sensors, optoelectronics, and catalysis. optica.org

Q & A

Q. What are the standard methods for synthesizing and characterizing C₁₆H₁₃N₃O₄S?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Characterization requires multi-technique validation:
  • UV-Vis Spectroscopy : Confirms λmax (e.g., ~500 nm for azo dyes).
  • HPLC : Assesses purity (>95% for research-grade samples).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Elemental Analysis : Validates molecular formula (C, H, N, S content).
  • FTIR : Identifies functional groups (e.g., -N=N- at ~1500 cm⁻¹).
    Reference experimental protocols in primary literature and ensure reproducibility by detailing reaction conditions (solvents, catalysts, stoichiometry) .

Q. How can researchers ensure reproducibility in synthesizing C₁₆H₁₃N₃O₄S?

  • Methodological Answer :
  • Precision in Reagents : Use high-purity (>99%) starting materials (e.g., 4-amino-3-methoxybenzenesulfonic acid).
  • Standardized Protocols : Document pH adjustments, temperature (±1°C), and reaction times.
  • Cross-Lab Validation : Share synthetic protocols with collaborators to test reproducibility.
  • Data Logging : Record raw data (e.g., TLC Rf values, yield percentages) for transparency .

Q. What databases are reliable for retrieving physicochemical data on C₁₆H₁₃N₃O₄S?

  • Methodological Answer : Prioritize peer-reviewed sources:
  • SciFinder : For synthetic pathways and spectral data.
  • Reaxys : For crystallographic and thermodynamic properties.
  • PubChem : For preliminary data (use with caution; cross-check with primary literature).
  • ACS Publications : For stability studies under varying conditions (pH, light, temperature).
    Avoid non-peer-reviewed platforms like .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for C₁₆H₁₃N₃O₄S be resolved?

  • Methodological Answer :
  • Triangulation : Combine NMR, FTIR, and mass spectrometry to cross-validate assignments.
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR shifts and compare with experimental data.
  • Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 ppm for NMR) and environmental factors (e.g., solvent polarity).
    Apply frameworks from Popperian falsification to test hypotheses iteratively .

Q. What strategies optimize the photostability of C₁₆H₁₃N₃O₄S for applications in dye-sensitized solar cells?

  • Methodological Answer :
  • Accelerated Aging Tests : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Additive Screening : Test antioxidants (e.g., hindered amine light stabilizers) at 0.1–1.0 wt%.
  • Quantum Yield Calculations : Measure fluorescence decay kinetics to assess photobleaching rates.
    Use DOE (Design of Experiments) to isolate variables (e.g., oxygen exposure, humidity) .

Q. How can computational models predict the reactivity of C₁₆H₁₃N₃O₄S in aqueous environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects and hydrogen bonding networks.
  • pKa Prediction Tools : Use software like MarvinSketch to estimate acidic/basic sites (e.g., sulfonate group pKa ~1.5).
  • TD-DFT : Model excited-state behavior for photodegradation pathways.
    Validate models with empirical data from pH-dependent UV-Vis studies .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported solubility values for C₁₆H₁₃N₃O₄S?

  • Methodological Answer :
  • Controlled Replication : Repeat solubility tests (e.g., shake-flask method) under identical conditions (temperature, ionic strength).
  • Meta-Analysis : Compare literature data (e.g., logP values) to identify outliers and systemic errors.
  • Advanced Techniques : Use inverse gas chromatography (IGC) for precise solubility parameter determination.
    Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to design follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.